Cas no 1545807-62-2 (6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine)

6-Chloro-N-(pyridin-2-yl)methylpyridin-3-amine is a heterocyclic organic compound featuring a chloro-substituted pyridine core linked to a pyridin-2-ylmethylamine moiety. This structure imparts versatility in coordination chemistry and pharmaceutical applications, serving as a key intermediate in the synthesis of bioactive molecules. Its bifunctional nature allows for selective modifications, making it valuable in ligand design and medicinal chemistry research. The compound exhibits stability under standard conditions and demonstrates compatibility with various coupling reactions, enhancing its utility in cross-coupling and functionalization processes. Its well-defined reactivity profile enables precise derivatization, supporting applications in drug discovery and agrochemical development.
6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine structure
1545807-62-2 structure
Product name:6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine
CAS No:1545807-62-2
MF:C11H10ClN3
Molecular Weight:219.670200824738
CID:5219740
PubChem ID:75525301

6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine 化学的及び物理的性質

名前と識別子

    • 2-Pyridinemethanamine, N-(6-chloro-3-pyridinyl)-
    • 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine
    • インチ: 1S/C11H10ClN3/c12-11-5-4-10(8-15-11)14-7-9-3-1-2-6-13-9/h1-6,8,14H,7H2
    • InChIKey: XKCPUADAVVANTI-UHFFFAOYSA-N
    • SMILES: C1(CNC2=CC=C(Cl)N=C2)=NC=CC=C1

6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-163518-0.25g
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
0.25g
$840.0 2023-05-24
Enamine
EN300-163518-10.0g
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
10g
$3929.0 2023-05-24
Enamine
EN300-163518-2500mg
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
2500mg
$1230.0 2023-09-22
Enamine
EN300-163518-5000mg
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
5000mg
$1821.0 2023-09-22
Enamine
EN300-163518-250mg
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
250mg
$579.0 2023-09-22
Enamine
EN300-163518-50mg
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
50mg
$528.0 2023-09-22
Enamine
EN300-163518-10000mg
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
10000mg
$2701.0 2023-09-22
Enamine
EN300-163518-1.0g
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
1g
$914.0 2023-05-24
Enamine
EN300-163518-5.0g
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
5g
$2650.0 2023-05-24
Enamine
EN300-163518-0.05g
6-chloro-N-[(pyridin-2-yl)methyl]pyridin-3-amine
1545807-62-2
0.05g
$768.0 2023-05-24

6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine 関連文献

6-chloro-N-(pyridin-2-yl)methylpyridin-3-amineに関する追加情報

Research Brief on 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine (CAS: 1545807-62-2): Recent Advances and Applications

The compound 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine (CAS: 1545807-62-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its pyridine backbone and chloro-substitution, has shown promising potential in various therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The unique structural features of this compound, including its ability to form stable hydrogen bonds and participate in π-π stacking interactions, make it a valuable scaffold for drug design.

One of the most notable advancements in the study of 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine is its application in the development of targeted cancer therapies. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, such as EGFR and HER2, which are frequently overexpressed in various cancers. The researchers utilized molecular docking and in vitro assays to elucidate the binding mechanisms, revealing that the chloro-substitution at the 6-position significantly enhances the compound's affinity for the kinase active site. These findings suggest that 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine could serve as a promising lead compound for the development of next-generation kinase inhibitors.

In addition to its anticancer potential, recent research has explored the antimicrobial properties of 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. Further optimization of the compound's structure led to derivatives with improved pharmacokinetic profiles, highlighting its potential as a scaffold for novel antimicrobial agents.

The synthesis and characterization of 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine have also been the focus of recent methodological advancements. A 2023 paper in Organic Process Research & Development described a scalable and cost-effective synthetic route for this compound, utilizing a palladium-catalyzed cross-coupling reaction. This method not only improved the yield and purity of the final product but also reduced the environmental impact of the synthesis process. Such innovations are critical for facilitating the large-scale production of this compound for further preclinical and clinical studies.

Looking ahead, the versatility of 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine as a building block for drug discovery is expected to drive continued research interest. Ongoing studies are investigating its potential applications in neurodegenerative diseases, inflammation, and metabolic disorders. Furthermore, the integration of computational chemistry and machine learning approaches is anticipated to accelerate the discovery of new derivatives with enhanced therapeutic properties. As the field progresses, 6-chloro-N-(pyridin-2-yl)methylpyridin-3-amine is poised to play a pivotal role in the development of next-generation pharmaceuticals.

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